molecular formula C26H35Br2F9N4O8 B608035 Ianthelliformisamine A TFA CAS No. 1643593-28-5

Ianthelliformisamine A TFA

Cat. No.: B608035
CAS No.: 1643593-28-5
M. Wt: 862.38
InChI Key: LNQLIDBROYRNLG-ZMVRRDJGSA-N
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Description

Ianthelliformisamine A TFA is a bromotyrosine-derived antibacterial agent isolated from the marine sponge Suberea ianthelliformis. This compound has garnered significant attention due to its potent antimicrobial properties, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ianthelliformisamine A TFA can be synthesized through the condensation of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid with the corresponding Boc-protected polyamine. The Boc-protected polyamine is then deprotected using trifluoroacetic acid (TFA) in dichloromethane at 0°C, yielding the compound as a TFA salt .

Industrial Production Methods: The key steps involve the use of peptide coupling and deprotection reactions, which are common in pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions: Ianthelliformisamine A TFA undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogues of Ianthelliformisamine A, each with distinct biological activities .

Scientific Research Applications

Ianthelliformisamine A TFA has several scientific research applications:

Mechanism of Action

Ianthelliformisamine A TFA exerts its effects by targeting bacterial cell membranes. It enhances the action of antibiotics like doxycycline by increasing membrane permeability, leading to increased antibiotic uptake and efficacy. The compound’s bromotyrosine moiety plays a crucial role in this mechanism, interacting with membrane lipids and disrupting their structure .

Comparison with Similar Compounds

  • Ianthelliformisamine B
  • Ianthelliformisamine C
  • Aplysamine
  • Araplysillin I

Comparison: Ianthelliformisamine A TFA is unique due to its specific bromotyrosine structure and its potent antimicrobial activity. While Ianthelliformisamine B and C share similar structures, they exhibit different levels of activity against various bacterial strains. Aplysamine and Araplysillin I, also derived from marine sponges, have distinct chemical structures and biological activities .

Properties

CAS No.

1643593-28-5

Molecular Formula

C26H35Br2F9N4O8

Molecular Weight

862.38

IUPAC Name

(E)-N-(3-((4-((3-aminopropyl)amino)butyl)amino)propyl)-3-(3,5-dibromo-4-methoxyphenyl)acrylamide tris(2,2,2-trifluoroacetate)

InChI

InChI=1S/C20H32Br2N4O2.3C2HF3O2/c1-28-20-17(21)14-16(15-18(20)22)6-7-19(27)26-13-5-12-25-10-3-2-9-24-11-4-8-23;3*3-2(4,5)1(6)7/h6-7,14-15,24-25H,2-5,8-13,23H2,1H3,(H,26,27);3*(H,6,7)/b7-6+;;;

InChI Key

LNQLIDBROYRNLG-ZMVRRDJGSA-N

SMILES

O=C(NCCCNCCCCNCCCN)/C=C/C1=CC(Br)=C(OC)C(Br)=C1.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IanthelliformisamineA TFA;  Ianthelliformisamine-A TFA;  Ianthelliformisamine A TFA;  Ianthelliformisamine A TFA salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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